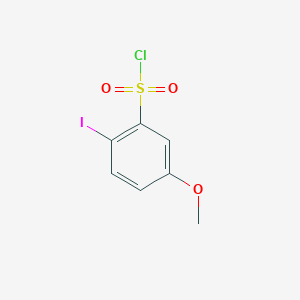

2-碘-5-甲氧基苯磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Iodo-5-methoxybenzenesulfonyl chloride is a compound that is related to a family of iodine-containing aromatic sulfonyl chlorides. These compounds are of interest due to their potential use in various chemical reactions, particularly as catalysts or reagents in the synthesis of other organic molecules. The presence of the iodine atom and the sulfonyl chloride group in the molecule suggests that it could be involved in electrophilic aromatic substitution reactions or serve as an oxidizing agent.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through various methods. For instance, 2-iodoxybenzenesulfonic acid, a compound with a similar structure, can be generated in situ from 2-iodobenzenesulfonic acid or its sodium salt and has been used as a highly efficient and selective catalyst for the oxidation of alcohols . Another related synthesis involves the iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides to produce 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides . These methods highlight the reactivity of iodine and sulfonyl chloride functional groups in creating complex molecules.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Iodo-5-methoxybenzenesulfonyl chloride has been characterized by X-ray crystallography. For example, the crystal and molecular-electronic structure of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides have been determined, revealing the steric and electronic properties that influence their reactivity . These structural analyses are crucial for understanding the reactivity and potential applications of 2-Iodo-5-methoxybenzenesulfonyl chloride.

Chemical Reactions Analysis

Compounds with iodine and sulfonyl chloride functionalities are known to participate in various chemical reactions. For instance, 2-iodoxybenzenesulfamides, which are structurally related to 2-Iodo-5-methoxybenzenesulfonyl chloride, have been used to selectively oxidize benzylic alcohols to aldehydes . The reactivity of these compounds is often attributed to the formation of reactive hypervalent iodine species that can act as electrophiles in organic transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Iodo-5-methoxybenzenesulfonyl chloride can be inferred from related compounds. For example, 2-iodoxybenzenesulfonic acid has been described as an extremely active catalyst, suggesting that it is likely soluble in organic solvents and may have a relatively low barrier for reaction due to the ionic character of the intramolecular hypervalent iodine-OSO2 bond . The solubility and stability of these compounds in various solvents are important for their practical use in chemical synthesis.

科学研究应用

多功能磺化试剂:2-碘-5-甲氧基苯磺酰氯被认为是一种多功能磺化试剂。它可用于磺胺类化合物的制备,并可在各种化学合成中作为N-保护基。其物理性质和在不同溶剂中的溶解度使其成为有机化学中的有价值化合物 (Raheja & Johnson, 2001)。

环化反应中的催化剂:它已被用作N-甲氧基乙磺酰胺与M-氯过氧苯甲酸环化的催化剂,导致1-甲氧基-3,4-二氢-1 H-2,1-苯并噻嗪-2,2-二氧化物的形成。这展示了它在促进重要化学转化中的作用 (Moroda & Togo, 2008)。

在振动光谱研究中的应用:该化合物已在振动光谱研究中得到广泛研究。它有助于理解分子几何构型、电荷转移相互作用和非线性光学活性,使其在材料科学和光谱学中具有重要意义 (Nagarajan & Krishnakumar, 2018)。

在表面活性剂系统中的水解研究:其水解动力学已在与表面活性剂和环糊精混合系统中进行分析,为了解此类混合系统的特性提供了见解。这项研究对于理解环糊精-表面活性剂系统中的相互作用至关重要 (García‐Río等,2007)。

在抗HBV药物的开发中的应用:该化合物已用于修改芍药酚-苯磺酰衍生物,显示出对HBV的强效抗病毒效果。这突显了其在医学研究中的潜在应用,特别是在抗病毒药物的开发中 (Huang et al., 2016)。

作为分析化学中的试剂:它作为生物样品中瓦利奥胺的定量分析中的新型试剂,展示了其在生物分析方法和制药质量控制中的实用性 (Wang et al., 2010)。

在合成和酶抑制活性中的应用:该化合物参与合成如1,2,4-三唑类似物等治疗剂,显示出显著的酶抑制活性。这对于新药物和治疗剂的开发至关重要 (Virk et al., 2018)。

属性

IUPAC Name |

2-iodo-5-methoxybenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClIO3S/c1-12-5-2-3-6(9)7(4-5)13(8,10)11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVUTEOEJCFDAA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)I)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClIO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-5-methoxybenzenesulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(1-methoxypropan-2-yl)oxalamide](/img/structure/B2500608.png)

![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2500614.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2500623.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(3,4-difluorophenyl)-2-oxoacetamide](/img/structure/B2500625.png)